molecular formula C14H18F3N3O5 B069177 Azoxybacilin phenylmethyl ester CAS No. 161337-88-8

Azoxybacilin phenylmethyl ester

Cat. No. B069177
M. Wt: 365.3 g/mol
InChI Key: UVKUAEHIYUJNRZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azoxybacilin phenylmethyl ester is a chemical compound that is used in scientific research for its antibacterial properties. It belongs to the class of azoxy compounds and is synthesized through a specific method.

Mechanism Of Action

The mechanism of action of azoxybacilin phenylmethyl ester is not fully understood. However, it has been suggested that the compound interferes with bacterial DNA replication and protein synthesis, leading to the inhibition of bacterial growth. Azoxybacilin phenylmethyl ester has also been shown to disrupt the bacterial cell membrane, which may contribute to its antibacterial activity.

Biochemical And Physiological Effects

Azoxybacilin phenylmethyl ester has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibacterial agent. The compound has also been shown to have low cytotoxicity, indicating that it may be safe for use in humans. However, further studies are needed to fully understand the biochemical and physiological effects of azoxybacilin phenylmethyl ester.

Advantages And Limitations For Lab Experiments

One advantage of using azoxybacilin phenylmethyl ester in lab experiments is its antibacterial activity. This makes it a useful tool for investigating bacterial growth and the mechanism of action of antibacterial agents. However, one limitation is that the compound may not be effective against all bacterial strains, and further studies are needed to determine its effectiveness against different types of bacteria.

Future Directions

There are several future directions for the study of azoxybacilin phenylmethyl ester. One area of research could be the development of the compound as a new antibacterial agent. Further studies are needed to determine the effectiveness of the compound against different bacterial strains and to investigate its potential for use in humans. Another area of research could be the investigation of the mechanism of action of azoxybacilin phenylmethyl ester. More studies are needed to fully understand how the compound works and how it interacts with bacterial cells. Finally, future research could focus on the development of new synthesis methods for azoxybacilin phenylmethyl ester, which could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

Azoxybacilin phenylmethyl ester is synthesized through the reaction of 2,6-dimethylaniline and paraformaldehyde in the presence of hydrochloric acid and sodium nitrite. The resulting compound is then esterified with phenylmethyl alcohol to produce azoxybacilin phenylmethyl ester. This synthesis method is well-established and has been used in various studies to produce the compound.

Scientific Research Applications

Azoxybacilin phenylmethyl ester has been extensively studied for its antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound has also been tested for its antifungal activity and has shown promising results against Candida albicans. Azoxybacilin phenylmethyl ester has been used in various scientific research studies to investigate the mechanism of action and biochemical and physiological effects of the compound.

properties

CAS RN

161337-88-8

Product Name

Azoxybacilin phenylmethyl ester

Molecular Formula

C14H18F3N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

[(3S)-3-amino-4-oxo-4-phenylmethoxybutyl]imino-methyl-oxidoazanium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H17N3O3.C2HF3O2/c1-15(17)14-8-7-11(13)12(16)18-9-10-5-3-2-4-6-10;3-2(4,5)1(6)7/h2-6,11H,7-9,13H2,1H3;(H,6,7)/t11-;/m0./s1

InChI Key

UVKUAEHIYUJNRZ-MERQFXBCSA-N

Isomeric SMILES

C[N+](=NCC[C@@H](C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

SMILES

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

synonyms

azoxybacilin phenylmethyl ester
Ro 09-1824
Ro-09-1824

Origin of Product

United States

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